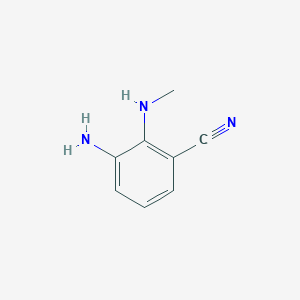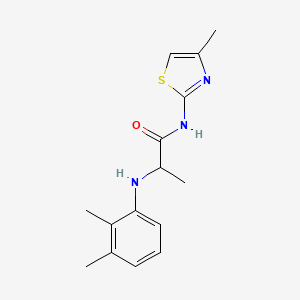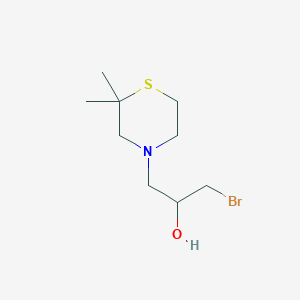
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is an organic compound featuring a bromine atom, a thiomorpholine ring, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting 2,2-dimethyl-1,3-propanediol with sulfur dichloride to form the thiomorpholine ring.
Bromination: The thiomorpholine derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Hydroxylation: Finally, the brominated product is treated with a hydroxylating agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM) or KMnO₄ in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated or dehydroxylated compounds.
科学研究应用
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
Chemical Reactivity: The bromine atom and hydroxyl group provide reactive sites for various chemical transformations, enabling its use as a versatile intermediate.
相似化合物的比较
1-Bromo-3-(2,2-dimethylmorpholin-4-yl)propan-2-ol: Similar structure but with an oxygen atom instead of sulfur.
1-Bromo-3-(2,2-dimethylpiperidin-4-yl)propan-2-ol: Similar structure but with a piperidine ring.
Uniqueness: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs
属性
分子式 |
C9H18BrNOS |
|---|---|
分子量 |
268.22 g/mol |
IUPAC 名称 |
1-bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18BrNOS/c1-9(2)7-11(3-4-13-9)6-8(12)5-10/h8,12H,3-7H2,1-2H3 |
InChI 键 |
WLHMXYZRRWLOGO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCS1)CC(CBr)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)
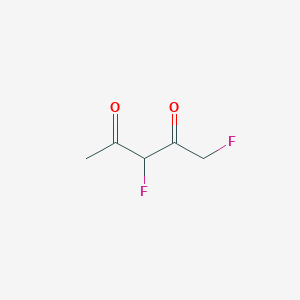

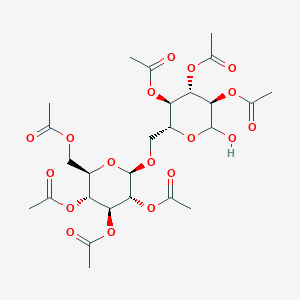


![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

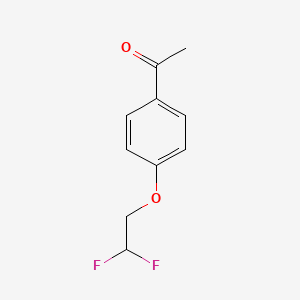
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)
